AMG-8718

Description

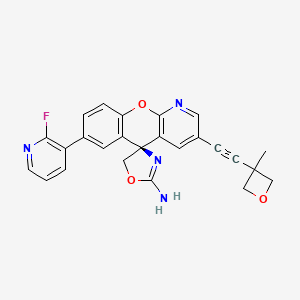

Structure

3D Structure

Properties

IUPAC Name |

(4S)-7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKFBOARESVMBW-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C([C@@]35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AMG-8718

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP). Developed by Amgen, AMG-8718 was investigated as a potential therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. This guide provides a comprehensive overview of the mechanism of action of AMG-8718, including its molecular interactions, effects on signaling pathways, and key preclinical data.

Core Mechanism of Action: BACE1 Inhibition

The primary mechanism of action of AMG-8718 is the direct inhibition of the enzymatic activity of BACE1. BACE1 is the rate-limiting enzyme in the production of Aβ peptides. By binding to the active site of BACE1, AMG-8718 prevents the cleavage of APP at the β-secretase site, thereby reducing the generation of Aβ peptides of varying lengths, including the aggregation-prone Aβ42.

Signaling Pathway of APP Processing and the Role of AMG-8718

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. AMG-8718 specifically targets the amyloidogenic pathway.

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of AMG-8718 on the amyloidogenic cascade.

Quantitative Data

The following tables summarize the key quantitative data for AMG-8718, extracted from preclinical studies.

| Parameter | Value | Assay/Species | Reference |

| BACE1 IC50 | 13 nM | Recombinant human BACE1 enzymatic assay | (Dineen et al., 2014) |

| BACE2 IC50 | >10 µM | Recombinant human BACE2 enzymatic assay | (Dineen et al., 2014) |

| Cathepsin D IC50 | >10 µM | Recombinant human Cathepsin D enzymatic assay | (Dineen et al., 2014) |

| HEK293-APPswe Aβ40 EC50 | 24 nM | Cell-based assay | (Dineen et al., 2014) |

| hERG IC50 | 8.3 µM | Radioligand binding assay | (Dineen et al., 2014) |

| P-glycoprotein Efflux Ratio | 1.8 | Caco-2 cell monolayer assay | (Dineen et al., 2014) |

| Caption: In vitro potency and selectivity of AMG-8718. |

| Parameter | Value | Species/Model | Reference |

| Rat Brain Aβ40 Reduction (ED50) | 3 mg/kg | Sprague-Dawley Rat | (Dineen et al., 2014) |

| Rat CSF Aβ40 Reduction (ED50) | 1 mg/kg | Sprague-Dawley Rat | (Dineen et al., 2014) |

| Rat Plasma Clearance | 2.8 L/h/kg | Sprague-Dawley Rat | (Dineen et al., 2014) |

| Rat Oral Bioavailability | 44% | Sprague-Dawley Rat | (Dineen et al., 2014) |

| Caption: In vivo pharmacodynamic and pharmacokinetic parameters of AMG-8718 in rats. |

Experimental Protocols

BACE1 Enzymatic Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the in vitro potency of AMG-8718 against recombinant human BACE1.

Caption: Experimental workflow for the BACE1 FRET-based enzymatic inhibition assay.

Methodology:

-

Reagent Preparation: All reagents were prepared in a sodium acetate buffer (pH 4.5). AMG-8718 was serially diluted in DMSO and then further diluted in the assay buffer.

-

Plate Setup: In a 384-well plate, assay buffer, AMG-8718 dilutions or vehicle (DMSO), and recombinant human BACE1 enzyme were added.

-

Pre-incubation: The plate was pre-incubated for 10 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of a FRET-based peptide substrate containing the BACE1 cleavage site.

-

Incubation: The reaction was allowed to proceed for 60 minutes at room temperature in the dark.

-

Fluorescence Reading: The fluorescence intensity was measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percent inhibition was calculated relative to the vehicle control, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.

Cell-Based Aβ Reduction Assay

The cellular activity of AMG-8718 was assessed in a human embryonic kidney (HEK293) cell line stably overexpressing human APP with the Swedish mutation (APPswe).

Methodology:

-

Cell Culture: HEK293-APPswe cells were cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells were treated with various concentrations of AMG-8718 or vehicle for 24 hours.

-

Supernatant Collection: After the incubation period, the cell culture supernatant was collected.

-

Aβ Quantification: The concentration of Aβ40 in the supernatant was quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percent reduction in Aβ40 levels was calculated relative to the vehicle-treated cells, and the EC50 value was determined.

Off-Target Profile and Retinal Toxicity

While AMG-8718 demonstrated high selectivity for BACE1 over other proteases like BACE2 and Cathepsin D, preclinical studies in Sprague-Dawley rats revealed an off-target retinal toxicity characterized by retinal thinning. This toxicity was found to be independent of BACE1 inhibition, as BACE1 knockout rats did not exhibit similar retinal abnormalities. The underlying mechanism is believed to be the impairment of phagolysosomal function in the retinal pigment epithelium (RPE), leading to photoreceptor dysfunction and eventual cell loss.

Caption: Proposed logical relationship for the off-target retinal toxicity of AMG-8718 in rats.

Conclusion

AMG-8718 is a potent and selective BACE1 inhibitor that effectively reduces Aβ levels in preclinical models, demonstrating a clear on-target mechanism of action relevant to Alzheimer's disease. However, the discovery of a significant off-target retinal toxicity in rats, unrelated to BACE1 inhibition, highlights the challenges in the development of BACE1 inhibitors and the importance of thorough preclinical safety assessments. The detailed mechanistic and quantitative data presented in this guide provide a comprehensive understanding of the pharmacological profile of AMG-8718 for researchers and professionals in the field of drug development.

An In-Depth Technical Guide to the BACE1 Inhibition Pathway of AMG-8718

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-8718 is a potent, orally bioavailable small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Amgen, this compound showed significant promise in preclinical models for the treatment of Alzheimer's disease by reducing the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brain. Despite its potent BACE1 inhibition and robust reduction of Aβ levels in both cerebrospinal fluid (CSF) and the brain, the development of AMG-8718 was likely halted due to off-target retinal toxicity observed in rat models. This guide provides a comprehensive overview of the BACE1 inhibition pathway, the pharmacological profile of AMG-8718, detailed experimental protocols relevant to its evaluation, and a discussion of the clinical implications of its preclinical findings.

The BACE1 Signaling Pathway in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the central event initiating the pathological cascade of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).

The process begins with the cleavage of APP by BACE1, which excises the soluble N-terminal fragment of APP (sAPPβ) and leaves a 99-amino acid membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by the γ-secretase complex, releasing the Aβ peptide and the APP intracellular domain (AICD). Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production.

BACE1 has other known substrates besides APP, and its inhibition can therefore have broader biological consequences.[1][2][3] Some of these substrates include neuregulin 1 (NRG1), involved in myelination, and several proteins related to synaptic function.[1][2] This highlights the importance of developing selective BACE1 inhibitors to minimize mechanism-based side effects.

Diagram of the BACE1-Mediated APP Processing Pathway

Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.

Pharmacological Profile of AMG-8718

AMG-8718 is a synthetic organic compound that acts as a potent inhibitor of BACE1. It was developed to have a balanced profile of BACE1 potency, reduced affinity for the hERG channel (to minimize cardiac risk), and optimized recognition by the P-glycoprotein (Pgp) efflux transporter to ensure sufficient brain penetration.

Quantitative Data

While specific IC50 and Ki values for AMG-8718 are not publicly available in the reviewed literature, it is consistently described as a "potent" inhibitor. Preclinical studies in rats demonstrated that AMG-8718 led to "robust and sustained reductions of CSF and brain Aβ levels".

Table 1: Preclinical Efficacy and Safety Profile of AMG-8718

| Parameter | Species | Finding | Reference |

| BACE1 Inhibition | In vitro | Potent inhibition of BACE1 activity. | --INVALID-LINK-- |

| Aβ Reduction (CSF) | Rat | Robust and sustained reduction. | --INVALID-LINK-- |

| Aβ Reduction (Brain) | Rat | Robust and sustained reduction. | --INVALID-LINK-- |

| hERG Binding | In vitro | Reduced binding affinity. | --INVALID-LINK-- |

| Pgp Recognition | In vitro | Balanced recognition. | --INVALID-LINK-- |

| Retinal Toxicity | Rat | Retinal thinning observed after 1-month of daily dosing. | --INVALID-LINK-- |

Preclinical Safety Findings: Retinal Toxicity

A significant finding in the preclinical safety evaluation of AMG-8718 was the observation of retinal thinning in Sprague-Dawley rats following a 1-month daily dosing study. This toxicity was characterized by an initial increase in autofluorescent granules in the retinal pigment epithelium (RPE), followed by photoreceptor dysfunction and eventual loss of photoreceptor nuclei. Importantly, BACE1 knockout rats showed normal retinal morphology, suggesting that this toxicity was an off-target effect of AMG-8718 and not a consequence of BACE1 inhibition itself. This off-target effect was a major impediment to the further clinical development of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of BACE1 inhibitors like AMG-8718.

BACE1 Enzyme Activity Assay (Fluorogenic)

This assay measures the in vitro potency of a compound to inhibit BACE1 enzymatic activity.

Diagram of BACE1 Activity Assay Workflow

Caption: Workflow for a fluorogenic BACE1 activity assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human BACE1 enzyme is diluted in an acidic assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

A fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish APP mutation sequence flanked by a fluorophore and a quencher) is prepared in assay buffer.

-

AMG-8718 is serially diluted in DMSO and then further diluted in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add BACE1 enzyme to each well (except for no-enzyme controls).

-

Add the serially diluted AMG-8718 or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~345 nm excitation and ~500 nm emission) over time (kinetic assay) or at a fixed endpoint.

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to BACE1 activity.

-

Calculate the percentage of inhibition for each concentration of AMG-8718 relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

-

Amyloid-Beta Quantification in CSF and Brain Homogenates (ELISA)

This protocol is for the quantification of Aβ40 and Aβ42 levels in biological samples.

Diagram of Aβ ELISA Workflow

Caption: Step-by-step workflow for an Aβ sandwich ELISA.

Methodology:

-

Sample Preparation:

-

CSF: Collect CSF and centrifuge to remove any cellular debris. Store at -80°C until use.

-

Brain Tissue: Homogenize brain tissue in a suitable buffer containing protease inhibitors. Centrifuge the homogenate at high speed to pellet insoluble material. The supernatant (soluble fraction) can be used for Aβ measurement. For total Aβ, the pellet can be further extracted with formic acid.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the N-terminus of Aβ.

-

Block the plate with a blocking buffer (e.g., BSA or non-fat milk in PBS).

-

Add prepared samples and a serial dilution of Aβ standards (Aβ40 or Aβ42) to the wells.

-

Incubate to allow Aβ to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add a detection antibody specific for the C-terminus of Aβ40 or Aβ42, which is typically biotinylated.

-

Incubate to allow the detection antibody to bind to the captured Aβ.

-

Wash the plate.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.

-

Wash the plate.

-

Add a chromogenic substrate for HRP (e.g., TMB).

-

Allow color to develop in proportion to the amount of bound Aβ.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the Aβ standards against their known concentrations.

-

Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion and Future Perspectives

AMG-8718 exemplifies both the therapeutic potential and the challenges of developing BACE1 inhibitors for Alzheimer's disease. Its potent inhibition of BACE1 and consequent reduction of Aβ levels in preclinical models provided strong validation for this therapeutic approach. However, the off-target retinal toxicity observed in rats underscores the critical importance of thorough safety and selectivity profiling for any new drug candidate. While the development of AMG-8718 was not pursued, the lessons learned from its preclinical evaluation have been invaluable for the field, guiding the design of subsequent generations of BACE1 inhibitors with improved safety profiles. The journey of AMG-8718 highlights the delicate balance that must be struck between on-target efficacy and off-target toxicity in the quest for disease-modifying therapies for Alzheimer's disease.

References

An In-depth Technical Guide to the BACE1 Inhibitor AMG-8718

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-8718 is a potent and selective, orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that plays a critical role in the amyloidogenic processing of amyloid precursor protein (APP).[1] By inhibiting BACE1, AMG-8718 effectively reduces the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.[1] Developed by Amgen, AMG-8718 demonstrated robust and sustained reductions of cerebrospinal fluid (CSF) and brain Aβ levels in preclinical models.[1][2] However, its development was halted due to findings of off-target retinal toxicity in rats.[][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental protocols related to AMG-8718.

Chemical Structure and Properties

AMG-8718, systematically named (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine, is a complex heterocyclic molecule.[2] Its chemical structure is characterized by a spiro-aminooxazoline moiety attached to a chromenopyridine core.

Table 1: Chemical Properties of AMG-8718

| Property | Value | Reference |

| IUPAC Name | (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine | [2] |

| Molecular Formula | C₂₅H₁₉FN₄O₃ | [] |

| Molecular Weight | 442.45 g/mol | [] |

| CAS Number | 1215868-94-2 | N/A |

| Appearance | Powder | [] |

| Solubility | Soluble in DMSO | [] |

Mechanism of Action and Signaling Pathway

AMG-8718 is a highly potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic pathway of APP processing.[5] BACE1 cleaves APP at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[5] By inhibiting BACE1, AMG-8718 prevents the initial cleavage of APP, thereby reducing the production of all downstream Aβ species.

The selectivity of AMG-8718 for BACE1 over the homologous enzyme BACE2 is a critical aspect of its design, as BACE2 has several physiological substrates, and its inhibition could lead to unwanted side effects.

Below is a diagram illustrating the amyloid precursor protein (APP) processing pathway and the site of action for AMG-8718.

References

- 1. Optical Coherence Tomography of Retinal Degeneration in Royal College of Surgeons Rats and Its Correlation with Morphology and Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1): identification of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

AMG-8718 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This document provides a concise technical overview of AMG-8718, a notable BACE1 inhibitor investigated for its potential therapeutic applications in Alzheimer's disease.[1] The following table summarizes its key chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 1215868-94-2 | [2][3] |

| Molecular Formula | C25H19FN4O3 | [2] |

| Molecular Weight | 442.44 g/mol | [2] |

Mechanism of Action: BACE1 Inhibition

AMG-8718 functions as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. An accumulation of these peptides in the brain is a hallmark of Alzheimer's disease. By inhibiting BACE1, AMG-8718 was developed to reduce the levels of Aβ in the brain and cerebrospinal fluid.[1]

The logical workflow of AMG-8718's intended therapeutic action is illustrated in the diagram below.

Experimental Protocols

While specific, detailed experimental protocols for AMG-8718 are proprietary to its developers, the general methodologies for evaluating BACE1 inhibitors are well-established in the scientific literature. A typical experimental workflow to assess the efficacy of a compound like AMG-8718 would involve the following stages:

-

In Vitro Enzyme Assays:

-

Objective: To determine the direct inhibitory activity of the compound on the BACE1 enzyme.

-

Methodology: A common method is a FRET (Förster Resonance Energy Transfer) assay. A synthetic peptide substrate containing a fluorophore and a quencher, which mimics the BACE1 cleavage site on APP, is used. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore and quencher, resulting in a detectable fluorescent signal. The addition of an inhibitor like AMG-8718 prevents this cleavage, leading to a decrease in fluorescence. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

-

-

Cell-Based Assays:

-

Objective: To assess the ability of the compound to reduce Aβ production in a cellular context.

-

Methodology: A cell line that overexpresses human APP, such as HEK293 or CHO cells, is treated with varying concentrations of the inhibitor. After an incubation period, the cell culture medium is collected, and the levels of secreted Aβ peptides (typically Aβ40 and Aβ42) are quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

In Vivo Pharmacodynamic Studies:

-

Objective: To evaluate the effect of the compound on Aβ levels in animal models.

-

Methodology: A relevant animal model, such as a transgenic mouse model of Alzheimer's disease or rats, is administered the compound.[1] At various time points after dosing, cerebrospinal fluid (CSF) and brain tissue are collected. The concentrations of Aβ in these samples are then measured to determine the extent and duration of BACE1 inhibition in a living organism.[1]

-

The following diagram illustrates this general experimental workflow.

References

Preclinical Profile of AMG-8718: A BACE1 Inhibitor for Alzheimer's Disease

For Immediate Release: November 5, 2025

This technical guide provides a comprehensive summary of the preclinical data for AMG-8718, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Amgen, AMG-8718 was investigated as a potential therapeutic agent for Alzheimer's disease, aiming to reduce the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's mechanism of action, pharmacokinetics, efficacy, and safety profile based on key preclinical studies.

Core Efficacy and Safety Profile

AMG-8718 emerged from an optimization program focused on developing aminooxazoline xanthene-based BACE1 inhibitors. It was designed to have a balanced profile of high BACE1 potency, reduced affinity for the hERG potassium channel to minimize cardiac risks, and low recognition by the P-glycoprotein (Pgp) transporter to improve brain penetration.[1] Preclinical studies demonstrated that AMG-8718 effectively and persistently lowered Aβ levels in both the cerebrospinal fluid (CSF) and the brain in a rat pharmacodynamic model.[1][2]

However, the development of AMG-8718 was halted due to significant off-target retinal toxicity observed in rats.[2][3] A 1-month toxicity study revealed retinal thinning, which was later attributed to the impairment of phagolysosomal function in the retinal pigment epithelium (RPE), leading to photoreceptor dysfunction and eventual loss.[3] This adverse effect was determined to be unrelated to BACE1 inhibition, as BACE1 knockout rats did not exhibit similar retinal abnormalities.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of AMG-8718.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species/System | Reference |

| BACE1 IC₅₀ | 13 nM | FRET Assay | Dineen et al., 2014 |

| hERG IC₅₀ | > 30 µM | Patch Clamp | Dineen et al., 2014 |

| Pgp Efflux Ratio | 1.5 | MDR1-MDCK cells | Dineen et al., 2014 |

Table 2: In Vivo Pharmacodynamics in Sprague-Dawley Rats

| Analyte | Matrix | Dose (oral) | Maximal Reduction | Duration of Effect | Reference |

| Aβ40 | CSF | 30 mg/kg | ~75% | > 24 hours | Dineen et al., 2014 |

| Aβ40 | Brain (cortex) | 30 mg/kg | ~70% | > 24 hours | Dineen et al., 2014 |

Table 3: Retinal Toxicity Findings in Sprague-Dawley Rats

| Study Duration | Observation | Time of Onset | Methodology | Reference |

| 1 month | Retinal thinning | End of study | Histopathology | Gajate et al., 2014 |

| 1 month | Increased autofluorescent granules in RPE | Day 5 | Microscopy | Gajate et al., 2014 |

| 1 month | Electroretinographic changes | Day 14 | Electroretinography | Gajate et al., 2014 |

Key Experimental Protocols

BACE1 Inhibition Assay (FRET)

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the in vitro potency of AMG-8718 against BACE1. The assay measures the cleavage of a specific peptide substrate containing a donor and a quencher fluorophore. In its uncleaved state, the proximity of the quencher to the donor suppresses the fluorescence signal. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence. The concentration of AMG-8718 required to inhibit 50% of the BACE1 enzymatic activity (IC₅₀) was determined by measuring the fluorescence intensity across a range of compound concentrations.

Rat Pharmacodynamic Model for Aβ Reduction

1-Month Rat Retinal Toxicity Study

Sprague-Dawley rats were treated daily with AMG-8718 for one month, followed by a two-month recovery period. A comprehensive assessment of retinal health was conducted, including:

-

Ophthalmoscopy and Fundus Autofluorescence: To visually inspect the retina for any gross abnormalities.

-

Electroretinography (ERG): To measure the electrical responses of the various cell types in the retina, providing a functional assessment of the photoreceptors.

-

Microscopy: Histopathological examination of retinal cross-sections to identify cellular changes, such as the accumulation of autofluorescent granules in the retinal pigment epithelium (RPE) and the loss of photoreceptor nuclei in the outer nuclear layer.

Visualized Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of AMG-8718 in the amyloidogenic pathway.

Caption: Workflow for the in vivo pharmacodynamic assessment of AMG-8718.

References

- 1. Inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1): identification of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMG-8718 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Retinal Toxicity Induced by a Novel β-secretase Inhibitor in the Sprague-Dawley Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

AMG-8718: A Preclinical BACE1 Inhibitor for Alzheimer's Disease

An In-depth Technical Guide on a Potent Amgen Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 was a potent, orally bioavailable, and centrally active BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor developed by Amgen for the potential treatment of Alzheimer's disease. The therapeutic rationale for inhibiting BACE1 is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of Aβ. Therefore, its inhibition is expected to reduce Aβ levels and potentially slow or prevent the progression of the disease. AMG-8718 emerged from a research program focused on developing aminooxazoline xanthene-based BACE1 inhibitors with a balanced profile of potency, selectivity, and pharmacokinetic properties. Despite its promising preclinical efficacy, the development of AMG-8718 was likely halted due to off-target retinal toxicity observed in animal studies. This guide provides a comprehensive overview of the available preclinical data on AMG-8718.

Mechanism of Action: BACE1 Inhibition

AMG-8718 functions as a competitive inhibitor of the BACE1 enzyme. By binding to the active site of BACE1, it prevents the cleavage of the amyloid precursor protein (APP) at the β-secretase site. This action effectively reduces the production of the Aβ40 and Aβ42 peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.

BACE1 as a Drug Target for Neurodegeneration: A Technical Guide

Introduction

Alzheimer's disease (AD), the most prevalent form of dementia, is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A central theory in AD pathogenesis is the "amyloid cascade hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event that triggers a cascade of downstream pathological events, including the formation of neurofibrillary tangles and neuronal death.[1][2] The β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is the rate-limiting enzyme that initiates the production of Aβ.[3][4] This critical role has made BACE1 a major therapeutic target for the development of disease-modifying therapies for AD.[2][5] This guide provides an in-depth technical overview of BACE1 as a drug target, summarizing key data, experimental protocols, and the challenges that have been encountered in the clinical development of BACE1 inhibitors.

The Biology of BACE1 and the Amyloidogenic Pathway

BACE1 is a type I transmembrane aspartic protease that is highly expressed in neurons.[6][7] It plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP), a transmembrane protein with an unknown definitive function.[6] The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

In the amyloidogenic pathway , BACE1 first cleaves APP at the β-secretase cleavage site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99.[8][9] The C99 fragment is then cleaved by a multi-protein complex called γ-secretase, which releases the Aβ peptide of varying lengths, most commonly Aβ40 and Aβ42.[9][10] The Aβ42 isoform is particularly prone to aggregation and is the primary component of the amyloid plaques found in the brains of AD patients.[11]

In the non-amyloidogenic pathway , APP is cleaved by α-secretase within the Aβ domain, which precludes the formation of Aβ.[8] This cleavage produces a soluble N-terminal fragment (sAPPα) and a membrane-bound C-terminal fragment C83. C83 can then be cleaved by γ-secretase to produce a non-toxic p3 fragment.[8]

BACE1 Inhibitors in Clinical Development

The central role of BACE1 in Aβ production made it a highly attractive target for AD drug development. Numerous pharmaceutical companies have invested heavily in the discovery and development of small-molecule BACE1 inhibitors.[11] While early-phase studies showed promise with significant reductions in CSF Aβ levels, later-phase clinical trials have been largely unsuccessful, with many being discontinued due to a lack of efficacy or safety concerns.[10][11]

| BACE1 Inhibitor | Developer(s) | Highest Trial Phase | Key Findings on Aβ Reduction | Cognitive/Clinical Outcomes | Status |

| Verubecestat (MK-8931) | Merck | Phase III (APECS) | Dose-dependent reduction in CSF Aβ40, Aβ42, and sAPPβ (up to 84% at 60 mg).[12] | Worsening of cognitive symptoms in prodromal AD.[13] No significant benefit in mild-to-moderate AD. | Discontinued |

| Atabecestat (JNJ-54861911) | Janssen/Shionogi | Phase II/III (EARLY) | Significant and sustained reduction of Aβ in plasma and CSF (up to 90%).[13] | Trial halted due to liver enzyme elevations.[13] | Discontinued |

| Lanabecestat (AZD3293/LY3314814) | AstraZeneca/Eli Lilly | Phase III (AMARANTH) | Robust, dose-dependent reduction in CSF Aβ. | Failed to slow cognitive decline.[14] | Discontinued |

| Umibecestat (CNP520) | Novartis/Amgen | Phase II/III (GENERATION) | Robust, dose-dependent reduction in CSF Aβ.[11] | Worsening of cognition and brain volume loss.[14] | Discontinued |

| Elenbecestat (E2609) | Eisai/Biogen | Phase III (MISSION AD) | Significantly lowered Aβ levels.[11] More selective for BACE1 over BACE2.[11] | Failed to show a significant treatment effect. | Discontinued |

Challenges and Rationale for Clinical Trial Failures

The consistent failure of BACE1 inhibitors in late-stage clinical trials, despite successfully lowering Aβ levels, has raised significant questions about this therapeutic strategy. Several key challenges have been identified:

-

Mechanism-Based Side Effects: BACE1 has numerous physiological substrates besides APP, including neuregulin-1 (Nrg1), which is crucial for myelination and synaptic function.[15] Inhibition of BACE1 can disrupt the processing of these substrates, potentially leading to adverse effects such as cognitive worsening, neuropsychiatric symptoms, and synaptic dysfunction.[16][17]

-

BACE2 Cross-Inhibition: Many BACE1 inhibitors also inhibit the homologous enzyme BACE2.[1] While the physiological roles of BACE2 are not fully understood, it is involved in pigmentation and glucose homeostasis, and its inhibition may contribute to off-target effects.[18]

-

Timing of Intervention: It is widely believed that by the time individuals exhibit clinical symptoms of AD, the pathological cascade, including significant neuronal loss, is too advanced for an Aβ-lowering therapy to be effective.[12] Intervening at a much earlier, pre-symptomatic stage may be necessary.[16]

-

Toxicity: Some BACE1 inhibitors have been associated with specific toxicities, such as the liver enzyme elevations observed with atabecestat.[13]

Experimental Protocols

Protocol 1: BACE1 Activity Assay (Fluorogenic Substrate-Based)

This protocol outlines a method for measuring BACE1 activity in cell or tissue lysates using a fluorogenic peptide substrate.[19]

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 0.2 M Sodium Acetate, pH 4.5[19]

-

BACE1 Substrate: A fluorogenic peptide containing the BACE1 cleavage site, flanked by a fluorophore and a quencher.

-

BACE1 Inhibitor (for negative control)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and adjust the pH to 4.5.

-

Reconstitute the BACE1 substrate and inhibitor according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer.

-

Determine the protein concentration of the lysate.

-

Dilute the samples to a consistent concentration (e.g., 0.5–2 µg/µL) in assay buffer.[19]

-

-

Assay Setup (in a 96-well plate):

-

Background wells: 50 µL of assay buffer.

-

Negative control wells: Lysate sample + BACE1 inhibitor.

-

Sample wells: Lysate sample.

-

Add the BACE1 substrate to all wells to initiate the reaction. The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the plate at 37°C in the dark for a specified period (e.g., 1-2 hours).[20]

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the BACE1 activity as the rate of increase in fluorescence over time.

-

Protocol 2: Amyloid-β Measurement (ELISA)

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Aβ (e.g., Aβ40 or Aβ42) in biological fluids like CSF or brain homogenates.[21]

Materials:

-

Sample (CSF, plasma, or brain homogenate)

-

Coating Antibody: Monoclonal antibody specific for the N-terminus of Aβ.

-

Detection Antibody: Biotinylated monoclonal antibody specific for the C-terminus of Aβ (e.g., specific for Aβ40 or Aβ42).

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

-

Stop Solution (e.g., 2N H2SO4).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking Buffer (e.g., PBS with 1% BSA).

-

Aβ peptide standards of known concentration.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Plate Coating:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Add Aβ standards and samples to the wells and incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

-

Substrate Development:

-

Wash the plate.

-

Add TMB substrate and incubate until a color change is observed.

-

-

Reaction Stoppage and Measurement:

-

Add the stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.

-

Future Perspectives and Conclusion

Despite the significant setbacks in clinical trials, BACE1 remains a well-validated target for reducing Aβ production.[1][10] The lessons learned from the first generation of BACE1 inhibitors are invaluable and are shaping the future of this therapeutic approach. Future strategies may include:

-

Developing more selective BACE1 inhibitors with minimal activity against BACE2 and other proteases to reduce off-target effects.[10]

-

Optimizing the level of BACE1 inhibition to achieve a therapeutic window that reduces Aβ production without causing significant mechanism-based side effects. Moderate inhibition may be more beneficial than complete blockage.[22]

-

Targeting individuals at the earliest, pre-symptomatic stages of AD , identified through biomarkers, before irreversible neurodegeneration has occurred.[12]

-

Exploring combination therapies that target multiple aspects of AD pathology, such as Aβ, tau, and neuroinflammation.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. BACE1 as a therapeutic target in Alzheimer's disease: rationale and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | BACE1 and SCD1 are associated with neurodegeneration [frontiersin.org]

- 8. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. What are BACE inhibitors and how do they work? [synapse.patsnap.com]

- 18. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 19. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. alzheimersnewstoday.com [alzheimersnewstoday.com]

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of AMG-8718, a BACE1 Inhibitor

These application notes provide a comprehensive overview of the in vitro assays relevant to the characterization of AMG-8718, a potent inhibitor of Beta-secretase 1 (BACE1). The described protocols are intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of BACE1 inhibitors.

Introduction

AMG-8718 is a potent BACE1 inhibitor that has been investigated for its potential therapeutic use in Alzheimer's disease.[] The primary mechanism of action of AMG-8718 is the inhibition of BACE1, an aspartic protease that plays a key role in the production of amyloid-beta (Aβ) peptides. An important aspect of the preclinical characterization of AMG-8718 involves a balanced assessment of its potency against BACE1, as well as its potential off-target liabilities, such as interactions with the hERG channel and P-glycoprotein (Pgp).[][2][3]

Data Presentation

The following table summarizes the key in vitro pharmacological data for AMG-8718.

| Assay Type | Target/System | Parameter | Value | Reference |

| Enzymatic Assay | BACE1 | IC50 | [Data not publicly available] | [2][3] |

| hERG Binding Assay | hERG Potassium Channel | Binding Affinity (IC50/Ki) | [Data not publicly available] | [2][3] |

| P-glycoprotein (Pgp) Assay | P-glycoprotein (MDR1) | Pgp recognition/efflux | [Data not publicly available] | [2][3] |

Note: Specific quantitative values for AMG-8718's BACE1 potency, hERG binding affinity, and Pgp recognition are described as having a "balanced profile" in the literature but the exact values are not publicly disclosed.[][2][3] Researchers will need to determine these values experimentally.

Experimental Protocols

BACE1 Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of AMG-8718 against BACE1.

Principle: The assay utilizes a specific peptide substrate for BACE1 that is labeled with a fluorescent donor and a quencher. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

AMG-8718

-

DMSO (for compound dilution)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of AMG-8718 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add assay buffer to all wells.

-

Add the diluted AMG-8718 or vehicle (DMSO) to the appropriate wells.

-

Add the BACE1 FRET peptide substrate to all wells.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding recombinant human BACE1 enzyme to all wells except for the negative control wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific FRET pair used in the substrate.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition for each concentration of AMG-8718 relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Workflow Diagram:

Caption: Workflow for the BACE1 FRET-based enzymatic inhibition assay.

hERG Binding Assay (Radioligand Displacement)

This protocol outlines a radioligand binding assay to assess the potential of AMG-8718 to interact with the hERG potassium channel, a common off-target liability associated with cardiotoxicity.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the hERG channel expressed in cell membranes.

Materials:

-

Cell membranes prepared from a cell line stably expressing the hERG channel (e.g., HEK293-hERG)

-

Radioligand (e.g., [3H]-Astemizole or [3H]-Dofetilide)

-

Binding buffer

-

AMG-8718

-

DMSO

-

Positive control inhibitor (e.g., Astemizole)

-

GF/B filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of AMG-8718 and a positive control in DMSO.

-

Assay Setup:

-

In a 96-well plate, combine the hERG cell membranes, radioligand, and either AMG-8718, vehicle (DMSO), or a positive control.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate the bound and free radioligand. Wash the filters with ice-cold binding buffer.

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known hERG inhibitor) from the total binding.

-

Calculate the percent inhibition of radioligand binding for each concentration of AMG-8718.

-

Determine the IC50 value from the concentration-response curve.

-

Signaling Pathway Diagram:

Caption: Competitive binding of AMG-8718 and a radioligand to the hERG channel.

P-glycoprotein (Pgp) Substrate Assessment (Bidirectional Transport Assay)

This protocol is designed to determine if AMG-8718 is a substrate of the P-glycoprotein (Pgp; MDR1) efflux transporter.

Principle: The assay measures the transport of the compound across a polarized monolayer of cells that overexpress Pgp (e.g., MDCK-MDR1 cells) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A higher B-A transport compared to A-B transport, which is reduced in the presence of a Pgp inhibitor, indicates that the compound is a Pgp substrate.

Materials:

-

MDCK-MDR1 cells

-

Transwell inserts

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

AMG-8718

-

Pgp inhibitor (e.g., Verapamil or Elacridar)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent and polarized monolayer is formed.

-

Transport Experiment:

-

Wash the cell monolayers with transport buffer.

-

Add AMG-8718 to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.

-

In parallel experiments, pre-incubate the cells with a Pgp inhibitor before adding AMG-8718 to assess inhibitor-sensitive transport.

-

-

Sampling and Incubation:

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

-

Sample Analysis: Quantify the concentration of AMG-8718 in the collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2, which is significantly reduced in the presence of a Pgp inhibitor, suggests that AMG-8718 is a Pgp substrate.

-

Logical Relationship Diagram:

Caption: Decision logic for determining if AMG-8718 is a Pgp substrate.

References

Application Notes and Protocols for AMG-8718 Cell-Based Assay for BACE1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-secretase 1 (BACE1), an aspartyl protease, is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1] The accumulation of Aβ in the brain is a central event in the pathophysiology of Alzheimer's disease. As the rate-limiting enzyme in Aβ production, BACE1 is a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's.[2] AMG-8718 is a potent BACE1 inhibitor that has demonstrated robust and sustained reduction of Aβ levels in preclinical models.[3][4]

These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of AMG-8718 on BACE1. The protocol is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a common method for quantifying protease activity.[5]

BACE1 Signaling Pathway and Inhibition by AMG-8718

BACE1 initiates the cleavage of the Amyloid Precursor Protein (APP) at the β-site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase results in the formation of Aβ peptides. AMG-8718 acts as a competitive inhibitor of BACE1, preventing the initial cleavage of APP and thereby reducing the production of Aβ.

Quantitative Data for AMG-8718

The following table summarizes the potency of AMG-8718 in both enzymatic and cell-based assays.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | Recombinant Human BACE1 | N/A | IC50 | 11.2 nM | Dineen et al., 2014 |

| Cellular Assay | Endogenous BACE1 | HEK293-APPsw | Aβ40 Reduction EC50 | 5.3 nM | Dineen et al., 2014 |

| Cellular Assay | Endogenous BACE1 | HEK293-APPsw | Aβ42 Reduction EC50 | 5.4 nM | Dineen et al., 2014 |

Experimental Protocol: Cell-Based BACE1 Activity Assay

This protocol describes a FRET-based assay to measure BACE1 activity in a cellular context using a commercially available BACE1 substrate. The assay can be adapted for high-throughput screening of BACE1 inhibitors.[6]

Materials and Reagents

-

HEK293 cells stably expressing APP with the Swedish mutation (HEK293-APPsw)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

AMG-8718

-

BACE1 FRET substrate (e.g., from a commercial kit)

-

Lysis Buffer (e.g., provided in a commercial kit)

-

Assay Buffer (e.g., provided in a commercial kit)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen FRET substrate (e.g., Ex/Em = 335-355 nm / 495-510 nm)[5]

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Culture HEK293-APPsw cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 4 x 104 cells per well.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of AMG-8718 in DMSO.

-

Perform serial dilutions of the AMG-8718 stock solution in Opti-MEM to achieve the desired final concentrations.

-

Remove the culture medium from the cells and replace it with 100 µL of the AMG-8718 dilutions. Include a vehicle control (DMSO in Opti-MEM).

-

Incubate the plate for 16-24 hours at 37°C.

-

-

Cell Lysis:

-

After incubation, remove the treatment medium and wash the cells once with PBS.

-

Add 50 µL of ice-cold Lysis Buffer to each well.

-

Incubate on ice for 10 minutes with gentle shaking.

-

-

BACE1 Activity Assay:

-

Prepare the BACE1 reaction mixture by diluting the FRET substrate in the Assay Buffer according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the cell lysate.

-

Include the following controls:

-

Negative Control (No Enzyme): Lysis buffer without cell lysate.

-

Positive Control (No Inhibitor): Cell lysate from vehicle-treated cells.

-

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET substrate.

-

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition versus the logarithm of the AMG-8718 concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of compounds or cell culture medium. | Test the fluorescence of the compound and medium alone. Use phenol red-free medium. |

| Low signal-to-noise ratio | Insufficient enzyme activity or substrate concentration. | Increase the amount of cell lysate or optimize the substrate concentration. |

| High well-to-well variability | Inconsistent cell seeding or pipetting errors. | Ensure uniform cell seeding and use calibrated pipettes. |

| No inhibition observed | Inactive compound or incorrect concentration. | Verify the integrity and concentration of the AMG-8718 stock solution. |

Conclusion

This cell-based assay provides a robust and reliable method for evaluating the potency of BACE1 inhibitors like AMG-8718 in a physiologically relevant context. The provided protocol and supporting information will aid researchers in the screening and characterization of novel therapeutic agents for Alzheimer's disease.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 3. Inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1): identification of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMG-8718 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AMG-8718 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. An accumulation of Aβ is a pathological hallmark of Alzheimer's disease. Consequently, BACE1 is a key therapeutic target for reducing Aβ levels. These application notes provide detailed protocols and important considerations for the use of AMG-8718 in primary neuron cultures, a critical in vitro model for studying neurodegenerative diseases.

While specific data on AMG-8718 in primary neuron cultures is limited in publicly available literature, the following protocols and data are based on established methodologies for primary neuron culture and studies involving other BACE1 inhibitors. This information serves as a comprehensive guide for investigating the effects of AMG-8718 on neuronal function and pathology.

Data Presentation

The following tables summarize quantitative data from studies on BACE1 inhibitors in primary neuron cultures and related models. This data provides a reference for expected outcomes when using AMG-8718.

Table 1: Effect of BACE1 Inhibitors on Amyloid-β (Aβ) Production in Primary Neurons

| BACE1 Inhibitor | Neuron Type | Treatment Concentration | Treatment Duration | % Reduction in Aβ40/42 | Reference |

| AZD3293 | Rat Primary Cortical Neurons | 9.7 nM - 10 µM | 24 hours | Up to 80% | [1] |

| BACE1 Inhibitor IV | Primary Chicken Telencephalic Neurons | 5 nM - 25 nM | 24 hours | >50% at 25 nM | [1] |

| BACE1 siRNA | Mouse Primary Cortical Neurons | Not Applicable | Not Applicable | Significant reduction | [2] |

Table 2: Potential Effects of BACE1 Inhibition on Neuronal Health and Synaptic Parameters

| Parameter | Model System | BACE1 Inhibitor | Effect | Reference |

| Neuronal Viability | Primary Chicken Telencephalon Neurons | Compound 19 | No toxic effects observed (0.01–50 µM) | [1] |

| Oxidative Stress-Induced Neurotoxicity | Mouse Primary Cortical Neurons | BACE1 siRNA | Reduced neurotoxicity from H₂O₂ | [2] |

| Synaptophysin Levels | Mouse Brain (in vivo) | Lanabecestat, Verubecestat | Significantly reduced | [3] |

| Hippocampal Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | SCH1682496, LY2811376 | Impaired | [3] |

| Dendritic Spine Density | Mouse Cortex (in vivo) | Shionogi compound 1 | Significant decrease after 21 days | [4] |

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neurodegenerative disease research.

Materials:

-

Timed-pregnant E18 Sprague Dawley rat

-

Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

0.25% Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine

-

Laminin

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell strainer (70 µm)

-

Hemocytometer or automated cell counter

-

Culture plates or dishes

Procedure:

-

Coating of Culture Vessels:

-

Aseptically coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

-

Wash plates three times with sterile water and allow to dry completely.

-

(Optional) For enhanced neuronal attachment and health, coat with 5 µg/mL laminin for at least 2 hours at 37°C before plating.

-

-

Tissue Dissection:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the uterine horns and place them in ice-cold HBSS.

-

Remove the embryos and decapitate.

-

Under a dissecting microscope, dissect the cortices from the embryonic brains in ice-cold HBSS. Remove the meninges.

-

-

Cell Dissociation:

-

Transfer the cortices to a 15 mL conical tube and wash with HBSS.

-

Aspirate the HBSS and add 5 mL of 0.25% Trypsin-EDTA. Incubate for 15 minutes at 37°C.

-

Stop the trypsinization by adding an equal volume of Neurobasal medium containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

-

Cell Plating:

-

Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete Neurobasal medium.

-

Determine the cell density using a hemocytometer and trypan blue exclusion to assess viability.

-

Plate the neurons at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm² on the pre-coated culture vessels.

-

-

Cell Maintenance:

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium.

-

Continue to replace half of the medium every 3-4 days.

-

Protocol 2: Treatment of Primary Neurons with AMG-8718

This protocol provides a general guideline for treating primary neuron cultures with AMG-8718. Optimal concentrations and treatment times should be determined empirically for each specific experiment.

Materials:

-

Primary neuron cultures (e.g., from Protocol 1)

-

AMG-8718 (stock solution prepared in DMSO)

-

Complete Neurobasal medium

Procedure:

-

Preparation of AMG-8718 Working Solutions:

-

Prepare a stock solution of AMG-8718 in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.

-

On the day of the experiment, dilute the AMG-8718 stock solution in pre-warmed complete Neurobasal medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest AMG-8718 concentration group.

-

-

Treatment of Neurons:

-

Primary neurons are typically treated between days in vitro (DIV) 7 and 14, when they have developed a mature network of synaptic connections.

-

Carefully remove half of the conditioned medium from each well and store it at 37°C.

-

Add the prepared AMG-8718 working solutions or vehicle control to the corresponding wells.

-

Incubate the cultures for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Downstream Analysis:

-

Following treatment, the conditioned medium can be collected for analysis of secreted Aβ peptides by ELISA.

-

Cell lysates can be prepared for Western blotting to analyze levels of APP, APP cleavage fragments (e.g., C99), BACE1, and synaptic proteins.

-

Cell viability can be assessed using assays such as MTT, LDH, or live/dead staining.

-

Immunocytochemistry can be performed to visualize neuronal morphology, dendritic spines, and protein localization.

-

Mandatory Visualizations

BACE1 Signaling Pathway and Inhibition by AMG-8718

Caption: BACE1 cleavage of APP and its inhibition by AMG-8718.

Experimental Workflow for AMG-8718 Treatment in Primary Neurons

Caption: Workflow for AMG-8718 application in primary neuron cultures.

Disclaimer

This document is intended for research use only. The protocols and data provided are based on existing scientific literature and should be adapted and optimized for specific experimental needs. All experiments involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.

References

- 1. researchgate.net [researchgate.net]

- 2. BACE1 suppression by RNA interference in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AMG-8718 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preclinical in vivo administration and dosing of AMG-8718, a potent BACE1 inhibitor. The following data and methodologies have been compiled from published preclinical studies to guide researchers in designing experiments to evaluate the pharmacodynamic effects of this compound in rat models.

Signaling Pathway of AMG-8718

AMG-8718 is a BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. By inhibiting BACE1, AMG-8718 reduces the cleavage of the amyloid precursor protein (APP) at the β-site, thereby decreasing the subsequent generation of Aβ peptides, which are central to the pathology of Alzheimer's disease.

Animal Model Dosing and Administration

Preclinical studies have demonstrated the efficacy of AMG-8718 in reducing Aβ levels in the central nervous system of Sprague-Dawley rats. The compound is orally bioavailable and exhibits a dose-dependent effect on its target.

Formulation

For oral administration, AMG-8718 can be formulated as a solution in:

-

1% Tween® 80 / 2% Hydroxypropyl methylcellulose (HPMC) / 97% water, adjusted to pH 2.

Dosing Regimen

The following table summarizes the reported dosing and its pharmacodynamic effect in rats.

| Animal Model | Administration Route | Dose (mg/kg) | Vehicle | Time Point | Effect on Aβ Levels (CSF) | Effect on Aβ Levels (Brain) |

| Sprague-Dawley Rat | Oral Gavage | 30 | 1% Tween® 80 / 2% HPMC in water (pH 2) | 4 hours post-dose | ≥70% reduction | ≥70% reduction |

Note: Higher doses (≥30 mg/kg) administered daily for one month have been associated with off-target retinal toxicity in rats.

Experimental Protocols

The following are detailed protocols for key experiments related to the in vivo evaluation of AMG-8718.

Oral Gavage Administration Protocol

This protocol outlines the standard procedure for oral administration of AMG-8718 to rats.

Materials:

-

AMG-8718 formulation

-

Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)

-

Syringes

-

Animal scale

Procedure:

-

Formulation Preparation: Prepare the AMG-8718 dosing solution as described in the formulation section. Ensure the solution is well-mixed and at the correct pH.

-

Animal Preparation: Weigh the rat to determine the precise volume of the formulation to be administered based on the desired mg/kg dose.

-

Restraint: Gently but firmly restrain the rat to prevent movement and ensure safe administration.

-

Gavage Needle Insertion: Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.

-

Administration: Once the needle is correctly positioned in the esophagus, slowly administer the formulation from the syringe.

-

Post-Administration Monitoring: After administration, carefully remove the gavage needle and return the rat to its cage. Monitor the animal for a short period for any signs of distress or adverse reactions.

Cerebrospinal Fluid (CSF) Collection Protocol (Cisterna Magna)

This protocol describes a terminal procedure for collecting CSF from the cisterna magna of anesthetized rats.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

Dissection tools

-

Capillary tubes or Hamilton syringe

-

Microcentrifuge tubes

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic.

-

Positioning: Place the anesthetized rat in a stereotaxic frame with its head flexed downwards to expose the back of the neck.

-

Surgical Exposure: Make a midline incision on the skin of the neck to expose the underlying muscles. Carefully dissect the muscles to visualize the cisterna magna, the space between the cerebellum and the medulla oblongata.

-

CSF Collection: Using a fine-gauge needle attached to a syringe or a glass capillary tube, carefully puncture the dura mater of the cisterna magna. CSF will begin to flow into the collection device.

-

Sample Handling: Collect the desired volume of CSF, being careful to avoid contamination with blood. Immediately place the collected CSF on ice and centrifuge at low speed to pellet any contaminating cells.

-

Storage: Store the supernatant (CSF) at -80°C until analysis.

Brain Tissue Homogenization and Aβ ELISA Protocol

This protocol provides a general method for preparing brain tissue homogenates and measuring Aβ levels by ELISA.

Materials:

-

Dissected brain tissue

-

Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)

-

Formic acid

-

Neutralization buffer

-

Dounce or mechanical homogenizer

-

High-speed centrifuge

-

Commercially available Aβ40 and Aβ42 ELISA kits

Procedure:

-

Tissue Collection: Following euthanasia, rapidly dissect the brain and isolate the region of interest (e.g., cortex or hippocampus).

-

Homogenization for Soluble Aβ: Homogenize the brain tissue in a suitable buffer (e.g., Tris-buffered saline with a cocktail of protease inhibitors) on ice.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C.

-

Soluble Fraction: Collect the supernatant, which contains the soluble Aβ fraction.

-

Insoluble Fraction Extraction: Resuspend the pellet in 70% formic acid and sonicate to solubilize the insoluble Aβ plaques.

-

Neutralization: Centrifuge the formic acid extract and neutralize the supernatant with a neutralization buffer.

-

ELISA: Quantify the levels of Aβ40 and Aβ42 in both the soluble and insoluble fractions using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Normalize the Aβ concentrations to the total protein content of the initial homogenate.

These protocols provide a foundation for the in vivo evaluation of AMG-8718 in rat models. Researchers should adapt these methods as necessary based on their specific experimental goals and available resources. Careful adherence to ethical guidelines for animal research is paramount.

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of AMG-8718

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. As a BACE1 inhibitor, AMG-8718 was developed as a potential therapeutic agent to reduce Aβ levels for the treatment of Alzheimer's disease.[2] These application notes provide a summary of the preclinical pharmacokinetic and pharmacodynamic properties of AMG-8718, along with detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Pharmacodynamic Data

Table 1: In Vitro and In Vivo Potency of AMG-8718

| Parameter | Species/System | Value | Reference |

| BACE1 IC₅₀ | In Vitro Enzymatic Assay | 0.0007 µM | [1] |

| BACE2 IC₅₀ | In Vitro Enzymatic Assay | 0.005 µM | [1] |

| hERG Binding Kᵢ | In Vitro Binding Assay | >10 µM | [1] |

| CSF Aβ₄₀ Reduction | Rat (in vivo, 30 mg/kg, p.o., 4h) | 69% | [1] |

| Brain Aβ₄₀ Reduction | Rat (in vivo, 30 mg/kg, p.o., 4h) | 48% | [1] |

| CSF Aβ EC₅₀ | Rat (in vivo) | 18 nM | [1] |

| Brain Aβ EC₅₀ | Rat (in vivo) | 67 nM | [1] |

Pharmacokinetic Data

Table 2: Pharmacokinetic Parameters of AMG-8718 in Preclinical Species

| Species | Route | Dose | Bioavailability | Reference |

| Rat | IV | 2 mg/kg | 70% | [1] |

| PO | 5 mg/kg | |||

| Beagle Dog | IV | 2 mg/kg | 96% | [1] |

| PO | 5 mg/kg | |||

| Cynomolgus Monkey | IV | 2 mg/kg | 101% | [1] |

| PO | 5 mg/kg |

Signaling Pathway

The primary mechanism of action of AMG-8718 is the inhibition of BACE1, which plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). In this pathway, BACE1 cleaves APP to generate the N-terminus of the Aβ peptide. Subsequent cleavage by γ-secretase releases the Aβ peptide. By inhibiting BACE1, AMG-8718 blocks the initial step of this process, thereby reducing the production of Aβ peptides.

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of AMG-8718 on BACE1.

Experimental Protocols

In Vitro BACE1 Enzymatic Assay Protocol

This protocol describes a general method for determining the in vitro potency of AMG-8718 against BACE1 using a fluorescence resonance energy transfer (FRET) assay.

Workflow:

Caption: Workflow for the in vitro BACE1 enzymatic assay.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate peptide

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

AMG-8718 compound

-

DMSO (for compound dilution)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of AMG-8718 in DMSO. Further dilute the compound solutions in assay buffer to the final desired concentrations.

-

Assay Plate Preparation: Add the diluted AMG-8718 solutions to the wells of a 384-well plate. Include wells for positive control (enzyme and substrate, no inhibitor) and negative control (substrate only, no enzyme).

-

Enzyme Addition: Add the BACE1 enzyme solution to all wells except the negative control wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the enzymatic reaction.